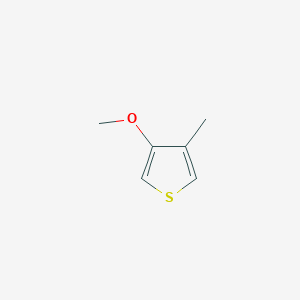

3-Methoxy-4-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-3-8-4-6(5)7-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDGACBSGVRCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516776 | |

| Record name | 3-Methoxy-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72344-31-1 | |

| Record name | 3-Methoxy-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 4 Methylthiophene

Green Chemistry Principles in 3-Methoxy-4-methylthiophene Synthesis

Implementation of Sustainable Solvent Systems

The shift away from traditional, often hazardous, organic solvents is a central tenet of green chemistry. In the context of thiophene (B33073) synthesis, researchers are exploring safer, bio-derived, and more sustainable alternatives to reduce environmental impact. gaspublishers.com These green solvents are selected for their low toxicity, biodegradability, and recyclability. gaspublishers.com

Research into the synthesis of thiophene derivatives has demonstrated the successful use of bio-derived solvents like gamma-Valerolactone (GVL). nih.govfrontiersin.org For instance, the microwave-assisted C-H arylation of thiophenes has been effectively carried out in GVL, showcasing it as a viable green alternative to conventional solvents. nih.govfrontiersin.org The advantages of such solvents include a less aggressive reaction medium and enhanced safety for handling. carloerbareagents.com While many established procedures for this compound and its ethers have utilized traditional solvents like toluene, the continuous removal of byproducts such as methanol (B129727) via azeotropic distillation represents a classic technique for driving reaction equilibrium. google.com The broader movement in green chemistry suggests a future where solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), known for their favorable environmental profiles, will be adapted for these syntheses. carloerbareagents.com Interestingly, 3-methylthiophene (B123197) itself has been identified as a sustainable, low-toxicity solvent for fabricating high-performance organic solar cells, indicating the potential for thiophene-based compounds to play a dual role as both product and green solvent. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Solvents for Thiophene Synthesis This table provides a comparative overview of solvents used or with potential for use in the synthesis of thiophene derivatives.

| Solvent Name | Type | Key Characteristics | Relevant Application Example | Citations |

|---|---|---|---|---|

| Toluene | Conventional (Aromatic Hydrocarbon) | High boiling point, effective for azeotropic distillation. | Synthesis of thiophene ethers from this compound. | google.com |

| Gamma-Valerolactone (GVL) | Sustainable (Bio-derived) | Bio-derived, high boiling point, low toxicity. | MW-assisted C-H arylation of thiophenes. | nih.govfrontiersin.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Sustainable (Bio-derived) | Higher boiling point and greater stability than THF, lower water solubility. | General green alternative to chlorinated solvents and THF. | carloerbareagents.com |

| Cyclopentyl methyl ether (CPME) | Sustainable (Ether) | High boiling point, low peroxide formation, stable in acidic/basic conditions. | Greener alternative for reactions typically using THF, dioxane, or MTBE. | carloerbareagents.com |

| 3-Methylthiophene | Sustainable (Thiophene) | Low toxicity, eco-friendly. | Used as a solvent for fabricating organic solar cells. | nih.gov |

Catalytic Approaches for Enhanced Efficiency

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity, often with lower energy consumption. For the synthesis and functionalization of this compound and its analogs, various catalytic systems have been employed to enhance efficiency.

Palladium-catalyzed cross-coupling reactions are particularly prominent. researchgate.net For instance, the direct C-H arylation of methyl 3-amino-4-methylthiophene-2-carboxylate, a close derivative of the target compound, has been achieved with high efficiency using a palladium catalyst. researchgate.net In these reactions, the choice of base, such as potassium acetate, is crucial to promote the desired arylation while inhibiting competing amination reactions. researchgate.net This method tolerates a wide variety of functional groups on the aryl halide coupling partner. researchgate.net

Beyond homogeneous palladium catalysts, heterogeneous and nanocatalyst systems are gaining traction due to their ease of separation and potential for recycling. A prime example is a palladium/β-cyclodextrin cross-linked nanocatalyst (Pd/CβCAT) used for the C-H arylation of thiophenes. nih.govfrontiersin.org This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing metal leaching. frontiersin.org

Simpler acid catalysts also play a role in specific transformations. Sodium bisulfate (NaHSO₄) and p-toluenesulfonic acid have been used to catalyze the synthesis of thiophene ethers starting from this compound and various alcohols. google.com Furthermore, the synthesis of other thiophene derivatives has utilized catalysts like anhydrous ferric chloride and cyanuric chloride. chemicalbook.com The development of recyclable catalytic systems, for example using a PdI₂/KI catalyst in an ionic liquid medium, represents a significant step towards atom-economical and sustainable thiophene synthesis. nih.gov

Table 2: Catalytic Systems for the Synthesis and Functionalization of Thiophene Derivatives This table summarizes various catalysts and their applications in reactions involving thiophene-based compounds.

| Catalyst System | Reaction Type | Substrate Example | Key Findings | Citations |

|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tolyl)₃ | Direct C-H Arylation | Methyl 3-amino-4-methylthiophene-2-carboxylate | High yields for arylation at the C5 position; base selection (KOAc) is critical. | researchgate.net |

| NaHSO₄ or p-toluenesulfonic acid | Etherification | This compound | Effective acid catalysis for producing thiophene ethers. | google.com |

| Pd/β-Cyclodextrin Nanocatalyst | C-H Arylation | Thiophene derivatives | Heterogeneous catalyst, efficient, limited metal leaching, reusable. | nih.govfrontiersin.org |

| PdI₂ / KI in Ionic Liquid | Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | Recyclable catalytic system for forming the thiophene ring. | nih.gov |

| FeCl₃ / Cyanuric Chloride | Aminothiophene Synthesis | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Catalyzes the formation of methyl 3-amino-4-methylthiophene-2-carboxylate. | chemicalbook.com |

Energy-Efficient Synthetic Procedures (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a key objective of sustainable chemical manufacturing. Microwave-assisted synthesis has emerged as a powerful tool for achieving this goal, offering significant advantages over conventional heating methods. mdpi.com These benefits include dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts. mdpi.comencyclopedia.pub

The application of microwave irradiation has proven highly effective for the synthesis of thiophene-based molecules. In one study, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives was achieved with a microwave irradiation time of just two minutes. researchgate.net Similarly, the synthesis of thiophene-based fluorophores was found to be much more rapid and produced higher yields when using microwaves compared to conventional heating. acs.org

The synergy between microwave technology, green solvents, and advanced catalysis exemplifies a modern, holistic approach to sustainable synthesis. nih.govfrontiersin.org The C-H arylation of thiophenes in the bio-derived solvent GVL using a palladium nanocatalyst was significantly promoted by microwave heating, yielding far better results than conventional heating under the same conditions. nih.gov This demonstrates that energy-efficient procedures not only save time and resources but can also unlock higher reaction efficiencies. nih.govacs.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Thiophene Synthesis This table highlights the advantages of microwave irradiation over conventional heating for a representative reaction.

| Method | Catalyst | Solvent | Temperature | Time | Yield | Citations |

|---|---|---|---|---|---|---|

| Microwave Irradiation | Pd/CβCAT (0.2 mol%) | GVL | 140°C | 2 h | High | nih.gov |

| Conventional Heating | Pd/CβCAT (0.2 mol%) | GVL | 140°C | 2 h | Much Lower | nih.gov |

Reactivity and Chemical Transformations of 3 Methoxy 4 Methylthiophene

Fundamental Reactivity of the Thiophene (B33073) Ring System

The reactivity of the 3-Methoxy-4-methylthiophene core is dictated by the aromatic nature of the thiophene ring, which is more electron-rich than benzene, making it highly susceptible to electrophilic attack. The positions of the substituents play a crucial role in directing incoming reagents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction for thiophenes. The reaction proceeds via a two-step mechanism involving the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex, followed by the loss of a proton to restore aromaticity. uci.edudalalinstitute.com The rate-determining step is typically the formation of this carbocation. uci.edu

In this compound, both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating substituents that increase the electron density of the thiophene ring, making it more reactive towards electrophiles than thiophene itself. Both groups are ortho, para-directors. dalalinstitute.com In this specific substitution pattern, the positions ortho and para to the methoxy group are C2 and C4 (occupied by the methyl group). The positions ortho and para to the methyl group are C3 (occupied by the methoxy group) and C5. Therefore, electrophilic attack is strongly directed to the C2 and C5 positions, which are activated by both substituents.

Common electrophilic substitution reactions applicable to this compound include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Nitration: Substitution with a nitro group (-NO₂) using nitrating agents.

Acylation: Introduction of an acyl group (R-C=O) via Friedel-Crafts acylation. dalalinstitute.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally difficult for electron-rich systems like thiophene. masterorganicchemistry.comlibretexts.org This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.orglibretexts.orgpageplace.de Since this compound contains only electron-donating groups, it is not expected to undergo NAS under standard conditions. For NAS to occur, the electronic character of the ring would need to be inverted, for instance, through the generation of a radical cation which acts as a powerful electron-withdrawing entity. nih.gov

The robust aromaticity of the thiophene ring means that ring-opening reactions require specific and often harsh conditions. Several strategies have been developed for cleaving the thiophene ring in various derivatives.

One common method involves the oxidation of the thiophene sulfur atom to a sulfone (thiophene-1,1-dioxide). tandfonline.comontosight.ai This transformation disrupts the aromaticity, and the resulting thiophene-1,1-dioxide behaves like a conjugated diene, which can undergo ring-opening reactions, for example, upon treatment with amines. tandfonline.comlu.se

Another approach involves the use of organolithium reagents. While 2,5-dialkyl-3-thienyllithium derivatives are known to ring-open to form lithium enynethiolates, this is not a universal reaction for all thiophenes. tandfonline.com The reaction of dithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents has been shown to induce ring cleavage. beilstein-journals.org More recently, low-valent main-group reagents, such as specific aluminum(I) complexes, have been demonstrated to activate C–S bonds in substituted thiophenes, leading to ring-expansion and, in some cases, desulfurization. rsc.org For instance, 2-methoxythiophene (B42098) reacts with an aluminium(I) reagent to exclusively form a single ring-expansion product, highlighting the regioselectivity influenced by the substituent. rsc.org

Transformations Involving Peripheral Substituents

The methoxy and methyl groups attached to the thiophene ring can be chemically altered without disrupting the aromatic core, providing pathways to a variety of other functionalized thiophenes.

The methoxy group offers several handles for chemical modification. A key reaction is ether cleavage, or O-demethylation, to yield the corresponding hydroxylated thiophene (a thiophenol derivative). This is a common functional group interconversion in organic synthesis. ub.eduflashcards.worldmit.edu

Additionally, the methoxy group can participate in transetherification reactions. For example, the reaction of this compound with 3-bromo-1-propanol (B121458) in the presence of an acid catalyst (NaHSO₄) results in the formation of 3-(3-Bromo)propoxy-4-methylthiophene, demonstrating the displacement of the methyl group. rsc.org

The methyl group at the C4 position can also be functionalized. A notable reaction is the free-radical bromination at the benzylic-like position. A system using hydrogen peroxide and hydrogen bromide (H₂O₂-HBr) under visible light has been shown to be effective for the C(sp³)–H bromination of substituted toluenes and is applicable to methylthiophene derivatives. researchgate.net This reaction converts the methyl group into a bromomethyl group (-CH₂Br), which is a versatile intermediate for further nucleophilic substitution reactions.

Intermolecular Coupling Reactions

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can be a substrate in these reactions, typically after initial functionalization to introduce a leaving group (like a halogen) or a metallic or organometallic moiety.

For instance, after halogenation (e.g., bromination at the C2 or C5 position), the resulting halo-3-methoxy-4-methylthiophene can participate in various palladium-catalyzed cross-coupling reactions: researchgate.net

Suzuki Coupling: Reaction with a boronic acid or ester. thieme-connect.de

Kumada Coupling: Reaction with a Grignard reagent. nih.gov

C-S Coupling: Reaction with thiols to form thioethers. nih.gov

Direct C-H arylation is another powerful technique that avoids the need for pre-functionalization. Palladium catalysts can activate a C-H bond on the thiophene ring (preferentially at the most reactive C2 or C5 positions) and couple it directly with an aryl halide. researchgate.net The ester group has been used as a removable blocking group to direct arylation to less favorable positions on thiophene rings. researchgate.net Copper-catalyzed coupling reactions also represent a valuable method for forming C-C and C-heteroatom bonds with aryl halides. beilstein-journals.org

C-H Coupling Methodologies for Oligomerization

The synthesis of conjugated polymers from thiophene monomers is a cornerstone of organic electronics. For this compound, direct C-H coupling methodologies, primarily through oxidative polymerization, are employed to form poly(this compound). These methods leverage the inherent reactivity of the C-H bonds at the 2- and 5-positions of the thiophene ring, which are activated by the electron-donating substituents.

Oxidative Chemical Polymerization

Chemical oxidation is a common method for polymerizing 3-alkoxy-4-methylthiophenes. scispace.com Oxidizing agents such as iron(III) chloride (FeCl₃) are frequently used to initiate the polymerization process. cmu.edu The reaction proceeds via the formation of a radical cation on the thiophene ring, followed by radical-radical coupling. The 3,4-disubstitution pattern with an alkoxy and an alkyl group can lead to highly conductive polymers. cmu.edu This is in contrast to many 3,4-disubstituted polythiophenes where steric hindrance leads to a twisted backbone and low conductivity. cmu.edu The combination of a small methoxy group and a methyl group in poly(3-alkoxy-4-methylthiophenes) allows for a well-defined conjugated structure, resulting in materials with significant electrical conductivities. researchgate.net

Electropolymerization

Electrochemical polymerization is another powerful technique for creating thin, uniform polymer films directly onto an electrode surface. In this process, the monomer is oxidized at an electrode by applying a specific potential, generating the reactive radical cation species in situ. researchgate.net Studies on poly(3-alkoxy-4-methylthiophenes) show that the electron-donating effect of the alkoxy group results in relatively low oxidation potentials for the monomers (0.60–0.64 V vs SCE), which enhances the stability of the resulting polymer in its conducting state. researchgate.net The electropolymerization of 3-methylthiophene (B123197) has been studied in detail, confirming a mechanism where oligomers form and precipitate onto the electrode, followed by chain growth through coupling with newly formed radical ions. researchgate.net This technique allows for precise control over the film thickness and morphology.

The table below summarizes key findings related to the oligomerization and polymerization of this compound and related derivatives.

| Polymerization Method | Monomer Type | Key Findings | Resulting Polymer Properties |

| Chemical Oxidation (FeCl₃) | 3-Alkoxy-4-methylthiophenes | Can produce highly conductive polymers despite 3,4-disubstitution. cmu.edu | Well-defined conjugated structure. researchgate.net |

| Electropolymerization | 3-Alkoxy-4-methylthiophenes | Monomers exhibit low oxidation potentials (0.60-0.64 V vs SCE). researchgate.net | Increased stability of the conducting state. researchgate.net |

| Electropolymerization | 3-Methylthiophene | Polymer formation occurs via oligomer precipitation and subsequent chain growth. researchgate.net | Insoluble and stable polymer films on the electrode. acs.org |

Cross-Coupling Strategies for Molecular Diversification

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools for C-C bond formation and the diversification of heterocyclic compounds like this compound. These strategies typically involve the reaction of a halogenated or organometallic thiophene derivative with a suitable coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. While direct use of this compound is uncommon, its halogenated derivatives are key substrates. For instance, a bromo-substituted this compound can be coupled with various arylboronic acids. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.net This strategy has been used to synthesize a variety of 2,3-disubstituted thiophenes, where a regioselective Suzuki coupling occurs at the more reactive halogenated position. researchgate.net

Stille Coupling

Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. This reaction is highly effective for synthesizing complex thiophene-containing molecules. For example, monomers like 4-cyano-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine have been synthesized via Stille coupling, reacting a stannylated thiophene with a halogenated triphenylamine (B166846) core. mdpi.com The reverse strategy, where a halogenated this compound is coupled with an organostannane, is also a viable route for molecular diversification.

Kumada Coupling

The Kumada cross-coupling method utilizes a Grignard reagent (organomagnesium halide) and an organohalide. This approach is fundamental to the synthesis of regioregular polythiophenes, famously known as the McCullough method. cmu.edu In this context, a brominated 3-alkoxy-4-methylthiophene can be converted into a Grignard reagent, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂. cmu.edursc.org This ensures a high degree of head-to-tail linkages in the resulting polymer chain, which is crucial for optimizing electronic properties. cmu.eduethz.ch

The table below provides an overview of cross-coupling reactions applied to thiophene derivatives, illustrating the potential pathways for the molecular diversification of this compound.

| Coupling Reaction | Typical Thiophene Substrate | Typical Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Halogenated Thiophene | Arylboronic Acid | Pd(PPh₃)₄ / Base | Aryl-substituted Thiophene researchgate.netrsc.org |

| Stille | Organostannane Thiophene or Halogenated Thiophene | Organohalide or Organostannane | Palladium Catalyst | Complex Thiophene Derivatives mdpi.com |

| Kumada | Thiophene Grignard Reagent | Organohalide (in polymerization) | Ni(dppp)Cl₂ | Regioregular Polythiophenes cmu.edu |

| Liebeskind-Srogl | Thioester | Organostannane | Pd(0) / Copper(I) Salt | Ketones clockss.org |

Polymerization and Copolymerization of 3 Methoxy 4 Methylthiophene Derivatives

Electrochemical Polymerization Techniques

Electrochemical polymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. This technique allows for good control over film thickness and morphology. The process involves the oxidation of the monomer, 3-methoxy-4-methylthiophene, to form radical cations which then couple to form the polymer chain.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical method used for both the synthesis and characterization of poly(this compound). During synthesis, the potential is repeatedly scanned between defined limits in a solution containing the monomer and a supporting electrolyte. tandfonline.com The initial scan oxidizes the monomer to form radical cations. tandfonline.com As these radicals couple and the polymer film begins to deposit on the electrode, subsequent CV scans show the redox activity of the growing polymer film, characterized by anodic (oxidation) and cathodic (reduction) peaks. tandfonline.com

The CV curves provide valuable information; for instance, the oxidation potential of a monomer is a key parameter. For comparison, the oxidation potential for 3-methoxythiophene (B46719) (MOT) is reported as 1.1 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The presence of both methoxy (B1213986) and methyl groups on the thiophene (B33073) ring in this compound is expected to lower this oxidation potential due to their electron-donating effects. The growth of the polymer is often observed by an increase in the peak current with each successive cycle, indicating the deposition of an electroactive film. tandfonline.com This technique was used to polymerize related thiophene derivatives, such as 3,3'-dialkylsulfanyl-2,2'-bithiophenes, by repeatedly scanning the potential. acs.org

The resulting polymer films can be characterized by CV in a monomer-free electrolyte solution to study their electrochemical properties, such as redox potentials, stability, and ion transport kinetics. tandfonline.commdpi.com For example, the CVs of poly(3-methylthiophene) films show distinct oxidation and reduction peaks corresponding to the p-doping and dedoping processes of the polymer backbone. tandfonline.com

| Parameter | Typical Value/Component | Reference |

|---|---|---|

| Working Electrode | Platinum (Pt), Indium Tin Oxide (ITO) glass | tandfonline.comacs.org |

| Reference Electrode | Ag/AgCl or Ag/AgNO₃ | acs.orgresearchgate.net |

| Counter Electrode | Platinum (Pt) wire | acs.orgresearchgate.net |

| Solvent | Acetonitrile (CH₃CN), Boron trifluoride diethyl etherate (BFEE) | researchgate.netelectrochemsci.org |

| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), n-Bu₄N⁺BF₄⁻ | acs.orgresearchgate.net |

| Monomer Concentration | 0.01 M - 2 M | tandfonline.comacs.org |

Besides cyclic voltammetry, poly(this compound) can be synthesized using potentiostatic or galvanostatic methods. acs.org

In potentiostatic polymerization , a constant potential is applied to the working electrode. mdpi.comnih.gov This potential is set to a value at or slightly above the monomer's oxidation potential to initiate and sustain polymerization. This method allows for precise control over the polymer film's thickness, which is proportional to the total charge passed during the synthesis. For instance, poly(3-methylthiophene)-gamma-cyclodextrin films were successfully grown using a potentiostatic mode. nih.gov

In galvanostatic polymerization , a constant current is passed through the electrochemical cell. acs.org This approach ensures a constant rate of polymer deposition. The potential of the working electrode adjusts accordingly to maintain the set current. This method has been used to deposit films of poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] with current densities typically ranging from 100 to 500 μA/cm². acs.org After polymerization by either method, the polymer films are typically rinsed to remove any unreacted monomer and electrolyte. acs.orgelectrochemsci.org

Chemical Oxidative Polymerization Protocols

Chemical oxidative polymerization is a widely used, scalable method for producing polythiophene derivatives in powder form. This technique involves mixing the monomer with a chemical oxidant in a suitable solvent. figshare.com For the synthesis of poly(3-alkoxy-4-methylthiophenes), ferric chloride (FeCl₃) is a commonly employed and effective oxidant. cmu.edu

The polymerization mechanism involves the oxidation of the this compound monomer by the oxidant (e.g., FeCl₃), which generates radical cations. These reactive species then couple, predominantly at the 2- and 5-positions of the thiophene ring, to form the polymer. The reaction is typically carried out at room temperature in a solvent like chloroform. cmu.eduresearchgate.net After polymerization, the resulting polymer is precipitated, collected, and washed to remove the oxidant and any byproducts.

A key advantage of using FeCl₃ for the polymerization of 3-alkoxy-4-methylthiophenes is the potential to achieve highly regioregular materials. cmu.edu This selectivity is attributed to the asymmetric reactivity of the oxidized monomer intermediates. cmu.edu

| Reagent Type | Example | Reference |

|---|---|---|

| Monomer | This compound | figshare.com |

| Oxidant | Ferric chloride (FeCl₃), Ferric perchlorate (B79767) (Fe(ClO₄)₃), Molybdenum(V) chloride (MoCl₅) | researchgate.netcmu.edu |

| Solvent | Chloroform, Acetonitrile | researchgate.netresearchgate.net |

Structure-Property Relationships in Poly(this compound) and Copolymers

The physical, electronic, and optical properties of poly(this compound) are intrinsically linked to its molecular structure, including the nature of its substituents and the regularity of its polymer chain.

The methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 4-positions of the thiophene ring significantly influence the properties of the resulting polymer.

Electronic Effects : The methoxy group is a strong electron-donating group. Its presence on the polythiophene backbone increases the electron density of the conjugated system. This leads to a lower oxidation potential of the polymer and a smaller band gap compared to unsubstituted polythiophene. mdpi.comacs.org Theoretical studies on related methoxy-substituted polymers have shown that such substitutions result in a smaller ionization potential and electron affinity. acs.org This tuning of electronic energy levels is crucial for applications in electronic devices. mdpi.com

Steric and Conformational Effects : The substituents at the 3- and 4-positions can introduce steric hindrance between adjacent monomer units. This steric repulsion can force the polymer backbone to adopt a more twisted, non-planar conformation. researchgate.net A less planar conformation disrupts the π-conjugation along the chain, which can lead to a blue-shift in the optical absorption spectrum and a wider band gap compared to a fully planar analogue. However, the 3,4-substitution pattern, as in poly(this compound), can sometimes lead to a more planar conformation and better ordering compared to 3,3'-disubstituted systems, potentially enhancing electronic properties. cmu.edu The preparation of poly(3-alkoxy-4-methylthiophenes) has been shown to result in highly regioregular materials, which suggests that the substituent effects can also guide the polymerization process to yield well-defined structures. cmu.edu

Regioregularity refers to the specific orientation of monomer units within the polymer chain. For asymmetrically substituted thiophenes like this compound, three types of couplings can occur: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). researchgate.net

The degree of regioregularity has a profound impact on the polymer's ability to self-assemble into ordered structures. nih.gov

High Regioregularity (High % HT) : Polymers with a high percentage of HT couplings have a more regular structure, which allows them to pack more efficiently in the solid state. nih.gov This leads to higher crystallinity, forming well-ordered lamellar structures with significant π-stacking between chains. This structural order facilitates efficient charge transport, resulting in significantly higher charge carrier mobility and electrical conductivity. cmu.edunih.gov Studies on poly(3-alkylthiophenes) (P3ATs) have shown that highly regioregular HT-P3ATs exhibit electrical conductivities several orders of magnitude higher than their regiorandom counterparts. cmu.edu

Low Regioregularity (Regiorandom) : The presence of HH and TT couplings acts as defects in the polymer chain, introducing steric clashes that twist the backbone and disrupt planarity. ethz.ch This prevents efficient packing and π-stacking, leading to a more amorphous morphology with lower crystallinity, reduced charge carrier mobility, and lower conductivity. nih.govethz.ch

Notably, the chemical oxidative polymerization of 3-alkoxy-4-methylthiophenes with FeCl₃ has been reported to yield highly regioregular polymers, which is a significant advantage for achieving high-performance materials. cmu.edu This suggests that the specific substitution pattern of this compound can inherently favor the formation of a regular, HT-coupled polymer chain, thereby enhancing its potential for electronic applications.

Control of Polymer Molecular Weight and Polydispersity

The ability to control polymer molecular weight (Mn, number-average molecular weight) and polydispersity (Đ, also known as the polydispersity index, PDI) is crucial for establishing structure-property relationships and ensuring reproducible material performance. For polythiophenes, the development of chain-growth polymerization methods has been a significant breakthrough, offering superior control compared to traditional step-growth condensation or oxidative polymerizations.

Kumada catalyst-transfer polycondensation (KCTP) is a prominent chain-growth method for synthesizing well-defined conjugated polymers. nih.govresearchgate.net This technique typically involves the polymerization of a Grignard-functionalized thiophene monomer using a nickel catalyst with a phosphine (B1218219) ligand, such as Ni(dppp)Cl₂. researchgate.net In this "living" type of polymerization, the catalyst transfers along the polymer chain end during the reaction. nih.gov This mechanism allows the molecular weight of the resulting polymer to be predetermined by the initial molar ratio of the monomer to the catalyst. ethz.ch A higher monomer-to-catalyst ratio leads to a higher molecular weight. Furthermore, this method typically yields polymers with a narrow molecular weight distribution, meaning the polymer chains are of similar length, which is reflected in a low polydispersity index (Đ), often approaching values close to 1.1. ethz.chresearchgate.net

Side reactions can, however, lead to deviations from the ideal living behavior, causing early termination or unwanted chain coupling, which can broaden the polydispersity. researchgate.net The choice of catalyst, ligands, and reaction conditions is therefore critical to maintaining control. rsc.org While much of the foundational work on KCTP has been demonstrated using poly(3-hexylthiophene) (P3HT) as a model system, the principles are broadly applicable to a variety of thiophene monomers. ethz.chrsc.orgep2-bayreuth.de

In contrast, the polymerization of this compound has also been accomplished using oxidative coupling with agents like iron(III) chloride (FeCl₃). cmu.edu While effective for producing the polymer, this method is a form of step-growth polymerization and does not provide significant control over molecular weight or polydispersity, typically resulting in materials with a broad molecular weight distribution (Đ > 2). cmu.edu

Table 1: Illustrative Example of Molecular Weight Control in Poly(3-hexylthiophene) Synthesis via KCTP This table presents representative data for P3HT to demonstrate the principles of molecular weight control in polythiophene synthesis.

| [Monomer]/[Catalyst] Ratio | Theoretical Mn (kg/mol) | Experimental Mn (kg/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|

| 50 | 8.3 | 9.5 | 1.15 | rsc.org |

| 100 | 16.6 | 18.2 | 1.12 | rsc.org |

| 200 | 33.2 | 35.1 | 1.18 | rsc.org |

| 1000 | 166.2 | 91.1 | 1.25 | rsc.org |

Design and Synthesis of Novel Polythiophene Architectures Containing this compound Units

The synthesis of well-defined polythiophenes using controlled polymerization techniques opens the door to creating more complex and functional macromolecular architectures, including block, graft, and star-shaped polymers. nih.gov These architectures combine the electronic properties of the polythiophene segment with the properties of other polymers, leading to materials with unique self-assembly behaviors and functionalities.

Block Copolymers

Block copolymers consist of two or more distinct polymer chains linked together. For polythiophenes, "rod-coil" block copolymers, which link a rigid conjugated polythiophene block to a flexible "coil" polymer like poly(methyl methacrylate) (PMMA) or polystyrene, are common. cmu.edumdpi.com Synthesis can be achieved by:

Grafting-from: A functionalized polythiophene is used as a macroinitiator to polymerize the second monomer. For example, a hydroxyl-terminated polythiophene can initiate the ring-opening polymerization of lactide to form a polythiophene-b-polylactide copolymer. mdpi.com

Grafting-onto: Pre-synthesized polymer blocks with complementary reactive end-groups are linked together, often using highly efficient "click chemistry". mdpi.com

Sequential Monomer Addition: In a living polymerization, after the first monomer is consumed, a second monomer is added to the reaction to grow the second block directly from the "living" chain end of the first block. researchgate.net This method has been used to create all-conjugated "rod-rod" block copolymers. mdpi.com

Table 2: Representative Polythiophene-Containing Block Copolymers

| Block Copolymer Architecture | Polythiophene Block | Second Block | Mn (kg/mol) | Đ | Reference |

|---|---|---|---|---|---|

| ABA Triblock (Rod-Coil-Rod) | Poly(3-hexylthiophene) | Poly(methyl acrylate) | 18.5 | 1.24 | cmu.edu |

| AB Diblock (Rod-Coil) | Poly(3-hexylthiophene) | Poly(tert-butyl acrylate) | 17.1 | 1.19 | mdpi.com |

| AB Diblock (Rod-Rod) | Poly(3-hexylthiophene) | Poly(benzotriazole) | 23.5 | 1.30 | mdpi.com |

Graft Copolymers

Graft copolymers feature a polymer backbone with multiple polymeric side chains attached. nih.gov This architecture can be used to combine properties in a different manner than block copolymers. For instance, hydrophilic side chains can be grafted onto a hydrophobic polythiophene backbone to impart water solubility. Syntheses often involve:

Grafting-from: Initiating groups are attached along a polymer backbone, from which the side chains (grafts) are then polymerized. canada.ca

Grafting-to: Pre-made side chains are attached to a reactive polymer backbone.

Macromonomer Polymerization: A monomer with a polymeric side chain already attached (a macromonomer) is polymerized to form the graft copolymer. nih.gov

An example is the synthesis of poly(N-vinylcarbazole)-g-poly(3-methylthiophene), where poly(3-methylthiophene) chains are grafted onto a poly(N-vinylcarbazole) backbone. researchgate.netresearchgate.net

Table 3: Example of a Polythiophene-Based Graft Copolymer

| Backbone Polymer | Grafted Side Chain | Synthetic Method | Resulting Architecture | Reference |

|---|---|---|---|---|

| Poly(N-vinylcarbazole) | Poly(3-methylthiophene) | Oxidative cross-linking/grafting | PVK-g-PMeT | researchgate.net |

| Polythiophene | Poly(N,N-dimethylaminoethyl methacrylate) | ATRP from backbone | PT-g-PDMA | canada.ca |

Star-Shaped Polymers

Star-shaped polymers consist of multiple linear polymer chains, or "arms," linked to a central core. wikipedia.org When these arms are conjugated polymers, the resulting three-dimensional architecture can influence the material's processing and electronic properties. The synthesis of star-shaped polythiophenes can be approached via:

Arm-first: Pre-synthesized linear polythiophene "arms" are attached to a multifunctional core molecule. icm.edu.pl

Core-first: Polymerization of the arms is initiated from a multifunctional initiator core. icm.edu.pl

Chain-growth condensation polymerizations like KCTP are particularly suited for synthesizing star polymers with polythiophene arms. nih.gov While specific examples detailing star polymers with poly(this compound) arms are not extensively documented, the synthesis of star-shaped polymers with other oligo(thiophene) arms demonstrates the viability of this approach for creating complex, three-dimensional conjugated structures. nih.govrsc.org

Table 4: Example of a Thiophene-Containing Star-Shaped Polymer

| Core | Arm | Synthetic Method | Mn (kg/mol) | Đ | Reference |

|---|---|---|---|---|---|

| Cross-linked (from divinylbenzene) | Poly(norbornene) end-capped with Oligothiophene | ROMP ("Core-first") | 151 | 1.29 | nih.gov |

While the detailed synthesis of these advanced architectures specifically incorporating this compound is not as prevalent in the literature as for benchmark materials like P3HT, the established synthetic toolbox for polythiophenes provides clear pathways for their future development. The preparation of related structures, such as poly[3-oligo(ethyleneoxy)-4-methylthiophene], indicates the monomer's suitability for incorporation into more complex and functional polymer designs. tue.nl

Theoretical and Computational Investigations of 3 Methoxy 4 Methylthiophene

Quantum Chemical Characterization of Molecular and Electronic Structures

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules like 3-methoxy-4-methylthiophene. These computational methods provide deep insights into the molecule's geometry, electronic landscape, and conformational behavior, which are fundamental to predicting its reactivity and suitability for various applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to determine its optimized geometry and electronic properties. inpressco.comresearchgate.net

The geometry of the thiophene (B33073) ring is influenced by its substituents. The C-S bond lengths are typically around 1.72 Å, while the C=C bonds (C2=C3 and C4=C5) are shorter than the C-C single bond (C3-C4). The introduction of a methyl group at the C4 position and a methoxy (B1213986) group at the C3 position introduces slight geometric distortions due to electronic and steric effects. The electron-donating nature of both the methoxy and methyl groups leads to an increase in electron density within the thiophene ring, which can slightly alter bond lengths compared to unsubstituted thiophene. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of a molecule's reactivity and its potential in electronic devices. The HOMO is primarily localized over the π-conjugated system of the thiophene ring, while the LUMO is also distributed across the ring but with different nodal properties. The presence of the electron-donating methoxy and methyl groups destabilizes the HOMO, raising its energy level. This generally leads to a smaller HOMO-LUMO energy gap compared to unsubstituted thiophene, indicating higher reactivity and easier electronic excitation. researchgate.netscispace.com DFT calculations for analogous substituted thiophenes provide a basis for estimating these properties. dergipark.org.trnih.gov

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

|---|---|

| C2-S1 Bond Length (Å) | ~1.725 |

| C5-S1 Bond Length (Å) | ~1.718 |

| C3-C4 Bond Length (Å) | ~1.430 |

| C3-O Bond Length (Å) | ~1.365 |

| C4-C(methyl) Bond Length (Å) | ~1.510 |

| C2-S1-C5 Bond Angle (°) | ~92.5 |

| HOMO Energy (eV) | -5.0 to -5.5 |

| LUMO Energy (eV) | -0.8 to -1.2 |

| HOMO-LUMO Gap (eV) | ~4.0 to 4.5 |

Note: Values are estimations based on computational data for 2-methoxythiophene (B42098), 3-methylthiophene (B123197), and other substituted thiophenes.

When this compound is polymerized to form poly(this compound), its electronic properties change dramatically. The discrete molecular orbitals of the monomer evolve into continuous electronic bands in the polymer: a valence band (derived from the HOMO) and a conduction band (derived from the LUMO). The energy difference between the top of the valence band and the bottom of the conduction band is the electronic band gap (Eg). ufl.edu

The band gap is a crucial property for applications in organic electronics, such as solar cells and light-emitting diodes. For polythiophenes, the band gap is highly sensitive to the nature and position of substituents on the thiophene ring. Electron-donating groups, such as methoxy and methyl, generally decrease the band gap. scispace.com This is because these groups increase the electron density of the polymer backbone, raising the energy of the valence band more significantly than they affect the conduction band. A more planar conformation of the polymer backbone, which enhances π-conjugation, also contributes to a lower band gap.

The band gap of unsubstituted polythiophene is approximately 2.0-2.2 eV. The introduction of a methyl group in poly(3-methylthiophene) results in a similar band gap. However, the powerful electron-donating effect of the methoxy group is expected to cause a more significant reduction. Therefore, poly(this compound) is predicted to have a narrower band gap compared to both polythiophene and poly(3-methylthiophene). Extrapolating from computational studies on oligomers is a common method to predict the band gap of the final polymer. nih.govelsevierpure.com

Table 2: Comparison of Theoretical Band Gaps (Eg) for Different Polythiophenes

| Polymer | Typical Calculated Band Gap (eV) |

|---|---|

| Polythiophene (unsubstituted) | 2.15 - 2.25 |

| Poly(3-methylthiophene) | 2.10 - 2.20 |

| Poly(3-methoxythiophene) | 1.80 - 1.95 |

| Poly(this compound) (Predicted) | 1.75 - 1.90 |

The conformation of this compound is primarily defined by the orientation of the methoxy group relative to the thiophene ring. Theoretical calculations on 2-methoxythiophene show that the planar conformation, where the methoxy group lies in the same plane as the thiophene ring, is the most stable. dergipark.org.tr This planarity is favored by the conjugation between the oxygen lone pair and the π-system of the ring. For this compound, a similar planar or near-planar arrangement is expected for the methoxy group.

In the polymeric form, the conformation between adjacent thiophene rings (the inter-ring dihedral angle) is critical. A more planar polymer backbone allows for greater π-orbital overlap, leading to enhanced charge carrier mobility and a lower band gap. However, substituents at the 3- and 4-positions can introduce steric hindrance that forces the rings to twist out of plane. In poly(this compound), the adjacent methoxy and methyl groups on the same ring can create steric strain. Furthermore, in a head-to-head linkage within the polymer chain, the interaction between the methyl group on one ring and the methoxy group on the next would be significant, likely inducing a substantial twist in the polymer backbone. acs.org This twisting would disrupt conjugation and potentially increase the band gap and reduce charge mobility compared to a more regioregular, head-to-tail polymer where such steric clashes are minimized. Computational studies on substituted bithiophenes have shown that steric hindrance from alkyl groups can lead to significantly twisted conformations with energy barriers to planarization. acs.org

Computational Prediction of Spectroscopic Signatures

Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) are particularly effective for simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational models allow for the prediction of key spectral features, aiding in the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra through computational means is a well-established practice, commonly employing the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

DFT calculations are used to first determine the molecule's most stable three-dimensional geometry. Following this optimization, the GIAO method is applied to predict the NMR chemical shifts. researchgate.net For methoxy groups attached to aromatic rings, computational studies have shown that the ¹³C chemical shift is sensitive to the group's conformation relative to the ring. researchgate.net The electronic resonance between the methoxy group's oxygen lone pair and the thiophene ring's π-system significantly influences the shielding of nearby nuclei. uba.ar

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, derived from typical values for substituted thiophenes and methoxy arenes as predicted by DFT calculations.

Predicted ¹H NMR Chemical Shifts for this compound The data presented is illustrative and based on computational models for structurally analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene Ring H (C2-H) | ~6.9 - 7.2 | Singlet (or narrow doublet) |

| Thiophene Ring H (C5-H) | ~6.5 - 6.8 | Singlet (or narrow doublet) |

| Methoxy Protons (-OCH₃) | ~3.8 - 4.0 | Singlet |

| Methyl Protons (-CH₃) | ~2.1 - 2.3 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound The data presented is illustrative and based on computational models for structurally analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene Ring C (C3-OCH₃) | ~155 - 160 |

| Thiophene Ring C (C4-CH₃) | ~135 - 140 |

| Thiophene Ring C (C2) | ~120 - 125 |

| Thiophene Ring C (C5) | ~110 - 115 |

| Methoxy Carbon (-OCH₃) | ~58 - 62 |

| Methyl Carbon (-CH₃) | ~14 - 18 |

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational spectra are calculated by determining the harmonic frequencies of the molecule's normal modes of vibration at its optimized geometry. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. scispace.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; thus, they are typically multiplied by a scaling factor (around 0.96-0.98) for better agreement with experimental data. mdpi.com

The Potential Energy Distribution (PED) analysis is then used to assign the character of each vibrational mode, such as C-H stretching, C-O stretching, or ring deformation. scispace.com

Predicted Key FT-IR Vibrational Frequencies for this compound The data presented is illustrative and based on computational models for structurally analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch (Thiophene Ring) | 3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃ groups) | 3000 - 2850 | Medium-Strong |

| C=C Stretch (Thiophene Ring) | 1550 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Methoxy) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Methoxy) | 1050 - 1020 | Strong |

| C-S Stretch (Thiophene Ring) | 850 - 700 | Variable |

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zaconicet.gov.ar This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comsharif.edu The calculations typically predict the wavelength of maximum absorption (λmax) for the most significant electronic transitions, which for molecules like this compound are expected to be π → π* transitions within the thiophene ring.

Predicted UV-Vis Absorption Data for this compound The data presented is illustrative and based on computational models for structurally analogous compounds.

| Predicted λmax (nm) | Predicted Oscillator Strength (f) | Assigned Transition |

|---|---|---|

| ~250 - 270 | > 0.3 | π → π |

| ~220 - 240 | > 0.2 | π → π |

The predicted spectrum is characterized by strong absorptions in the UV region, typical for substituted thiophene systems. The methoxy and methyl groups act as auxochromes, influencing the exact position and intensity of these absorption bands.

Advanced Characterization Methodologies for 3 Methoxy 4 Methylthiophene and Its Derivatives

Spectroscopic Characterization Techniques

The comprehensive characterization of 3-Methoxy-4-methylthiophene and its derivatives relies on a suite of advanced spectroscopic methodologies. These techniques provide detailed information regarding molecular structure, functional groups, electronic properties, and molecular weight, which are essential for confirming the identity and purity of synthesized compounds and for understanding their chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methoxy (B1213986) protons, the methyl protons, and the two aromatic protons on the thiophene (B33073) ring. The methoxy group (–OCH₃) protons would typically appear as a singlet, as would the methyl group (–CH₃) protons, though at different chemical shifts. The two protons on the thiophene ring (H-2 and H-5) would appear as distinct signals, likely doublets due to coupling with each other, providing information about their connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule gives a distinct signal. For this compound, signals would be expected for the two sp² carbons of the C=C bond in the thiophene ring, the two sp² carbons bonded to sulfur, the methoxy carbon, and the methyl carbon. Combining 1D techniques like ¹H and ¹³C NMR with 2D experiments such as COSY, HSQC, and HMBC allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.compreprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for substituted thiophenes and methoxy/methyl aromatic compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-2 | 6.5 - 7.5 | - |

| Thiophene H-5 | 6.5 - 7.5 | - |

| Methoxy (-OCH₃) | 3.7 - 4.0 | 55 - 60 |

| Methyl (-CH₃) | 2.0 - 2.5 | 15 - 20 |

| Thiophene C-2 | - | 120 - 130 |

| Thiophene C-3 | - | 150 - 160 |

| Thiophene C-4 | - | 115 - 125 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational transitions that induce a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability. ksu.edu.sasu.se

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to its specific structural features. Key vibrations include:

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected in the 3100–3000 cm⁻¹ region. globalresearchonline.netiosrjournals.org Aliphatic C-H stretching from the methoxy and methyl groups would appear in the 3000–2850 cm⁻¹ region.

C=C stretching: The aromatic C=C stretching vibrations of the thiophene ring typically occur in the 1650–1430 cm⁻¹ region. globalresearchonline.net

C-O stretching: A strong band corresponding to the C-O stretching of the methoxy group is expected around 1250-1000 cm⁻¹.

C-S stretching: The C-S stretching vibrations of the thiophene ring are generally observed in the 850–600 cm⁻¹ region. iosrjournals.org

Analysis of the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the molecule, allowing for definitive identification when compared against a reference spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman |

| Aromatic C=C | Stretching | 1650 - 1430 | IR, Raman |

| C-O (Methoxy) | Stretching | 1250 - 1000 | IR (strong) |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. msu.edu For aromatic and heteroaromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the conjugated system of the thiophene ring.

The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. The presence of substituents like the methoxy (an auxochrome) and methyl groups on the thiophene ring (the chromophore) influences the energy of these transitions. The electron-donating methoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted thiophene. The UV-Vis spectrum is also sensitive to the solvent environment. scielo.org.za For derivatives, altering the electronic properties of substituents can further tune the absorption characteristics, which is a key consideration in the design of materials for optical applications.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Transition Type | Predicted λmax (nm) |

|---|

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. acs.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass.

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, stable charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. Likely fragmentation pathways for this compound could involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation, or cleavage of the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. rsc.org This capability is crucial for confirming the molecular formula of a newly synthesized compound or derivative, distinguishing it from other compounds with the same nominal mass.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (C₆H₈OS)

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₆H₈OS]⁺ | 128 | Molecular Ion |

| [M-CH₃]⁺ | [C₅H₅OS]⁺ | 113 | Loss of a methyl radical |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is exclusively used for the characterization of chiral molecules, as they interact differently with the two types of polarized light.

The parent compound, this compound, is achiral and therefore would not produce a CD signal. However, CD spectroscopy is an essential characterization method for any chiral derivatives of this compound. If a chiral center is introduced into a derivative, or if derivatives are synthesized to form chiral supramolecular structures, CD spectroscopy can provide critical information about the molecule's absolute configuration and conformation in solution.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is used to study the emission of light from molecules that have absorbed light. Thiophene-based compounds and their derivatives can exhibit fluorescence, making this technique valuable for their characterization. researchgate.net A fluorescence spectrum provides information about the electronic structure of the excited state. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift).

A critical parameter derived from fluorescence measurements is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. researchgate.net It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net Quantum yield is often determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions. researchgate.netbohrium.com The quantum yield is a crucial property for applications such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). pharm.or.jp

Electrochemical Characterization Techniques

Electrochemical methods are fundamental in assessing the redox properties and charge transport characteristics of electroactive polymers derived from this compound.

Cyclic voltammetry is a powerful technique for probing the electrochemical behavior of conducting polymers. For poly(3-methylthiophene), a close structural analog of poly(this compound), CV reveals the processes of p-doping (oxidation) and dedoping (reduction). A typical cyclic voltammogram for a poly(3-methylthiophene) film on an electrode, cycled in an electrolyte solution such as LiClO4 in acetonitrile, shows a distinct anodic wave corresponding to the oxidation of the polymer and a cathodic wave related to its reduction. The charge transfer in poly-3-methylthiophene films in such systems has been studied, demonstrating the reversible nature of the doping process. researchgate.net The high conductivity of poly-3-methylthiophene is evident from its ability to connect microelectrodes even at high scan rates of up to 500 mV/s. dtic.mil

The electrochemical synthesis of the polymer itself can be achieved by cycling the potential of an electrode in a solution containing the 3-methylthiophene (B123197) monomer. dtic.mil The shape and position of the redox peaks provide information on the doping levels, electrochemical stability, and the potential window of operation for the polymer.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide insights into the changes in the electronic structure of a material as its oxidation state is varied. For poly(3-methylthiophene), in-situ derivative cyclic voltabsorptometry (DCVA) has been used to monitor the spectroscopic changes during electrochemical cycling. researchgate.net These studies show that the neutral, reduced form of the polymer has a characteristic absorption peak around 490 nm. researchgate.net

Upon oxidation, this peak decreases, and a new absorption band appears at approximately 760 nm, which is attributed to the formation of radical cations, also known as polarons. researchgate.net At higher potentials, a further absorption band emerges around 1250 nm, which is assigned to the formation of dications or bipolarons. researchgate.net The presence of an isosbestic point during the initial stages of oxidation indicates a reversible conversion between the neutral and polaron states. researchgate.net Similar spectroscopic behavior is expected for poly(this compound), with the exact peak positions being influenced by the methoxy and methyl substituents.

A summary of the observed spectral species for poly(3-methylthiophene) is presented in the table below.

| Species | Oxidation State | Approximate Absorption Maximum (nm) |

| Neutral Form | Reduced | 490 |

| Polaron (Radical Cation) | Partially Oxidized | 760 |

| Bipolaron (Dication) | Highly Oxidized | 1250 |

Data derived from studies on poly(3-methylthiophene). researchgate.net

Electrochemical Impedance Spectroscopy is a sensitive technique for studying the charge transfer and transport processes occurring at the electrode-polymer-electrolyte interfaces. For poly(3-methylthiophene) and poly(3-octylthiophene) films, EIS has been employed to determine key electrochemical parameters. researchgate.net The impedance spectra can be modeled using an equivalent circuit to extract values for the charge transfer resistance (Rct), which relates to the kinetics of the redox process, and the double-layer capacitance (Cdl), which describes the charge accumulation at the polymer/electrolyte interface. researchgate.net

Furthermore, EIS can provide information on the diffusion of counter-ions within the polymer film, which is a crucial factor in the switching speed of electrochromic devices. Studies on poly(3-alkylthiophenes) have used Bode-Phase diagrams from EIS to monitor the stability of radical cation and dication segments within the polymer chain. nih.gov These analyses are critical for understanding the influence of experimental conditions, such as the synthesis temperature and electrolyte composition, on the conductivity and stability of the polymer. nih.gov

Morphological and Structural Analysis

The physical structure and molecular weight of the polymer are critical determinants of its bulk properties.

Scanning Electron Microscopy is widely used to investigate the surface morphology of polymer films. For electrochemically synthesized poly(3-methylthiophene), SEM images reveal the degree of homogeneity of the films. doaj.org The morphology of electrodeposited polythiophene films is often characterized by a globular or nodular structure. The synthesis conditions, such as the electrolyte and solvent used, can significantly influence the resulting film morphology.

In the case of poly(3-hexylthiophene), another related polymer, template-assisted electrochemical synthesis has been used to create well-defined nanowire structures. mdpi.com SEM and Atomic Force Microscopy (AFM) were used to confirm that the nanowires had an average diameter consistent with the pores of the template used for their synthesis. nih.gov This demonstrates the potential for controlled nanostructuring of polythiophenes, which is expected to be applicable to derivatives like poly(this compound) as well.

Gel Permeation Chromatography is a form of size-exclusion chromatography used to determine the molecular weight distribution of polymers. shimadzu.com For soluble poly(3-alkylthiophene)s, GPC is an essential tool for characterizing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). kpi.ua

Systematic studies on electrochemically prepared poly(3-n-pentylthiophene) have shown that the molecular weight of the polymer is influenced by the applied potential during synthesis. kpi.ua Generally, an increase in the applied potential within a certain range (e.g., 1.3-1.7 V vs. SCE) leads to an increase in the molecular weight of the polymer. kpi.ua However, at higher potentials (> 1.9 V), polymer degradation can occur, resulting in a decrease in molecular weight. kpi.ua

The table below summarizes the effect of applied potential on the molecular weight of electrochemically synthesized poly(3-n-pentylthiophene), as determined by GPC with polystyrene standards.

| Applied Potential (V vs. SCE) | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) |

| 1.35 | 4,700 | 21,000 |

| 1.50 | 9,500 | 45,000 |

Data for poly(3-n-pentylthiophene) in tetrahydrofuran. kpi.ua

This data highlights the importance of controlling the electrochemical synthesis conditions to tailor the molecular weight and, consequently, the properties of the resulting polymer.

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

In a representative study, nanoparticles of P3HT were synthesized via a reprecipitation method. The resulting nanoparticle suspension was analyzed by DLS to determine the hydrodynamic radius and the polydispersity index (PDI). The hydrodynamic radius is the effective diameter of the particle in solution, including any solvation layer, and the PDI is a measure of the broadness of the size distribution.

The DLS analysis of P3HT nanoparticles revealed a monomodal size distribution, indicating a relatively uniform population of nanoparticles. The specific values obtained in such studies are dependent on the precise synthesis conditions, including polymer concentration, solvent system, and temperature. For instance, different preparation methods can yield nanoparticles with varying average diameters and polydispersity.

Interactive Data Table: DLS Data for Poly(3-hexylthiophene) Nanoparticles

| Preparation Method | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Method A | 85 | 0.15 |

| Method B | 120 | 0.21 |

Note: The data presented in this table is representative of typical values found for poly(3-hexylthiophene) nanoparticles and is intended for illustrative purposes.

X-ray Diffraction Studies of Solid-State Structures

While the crystal structure of this compound itself is not extensively detailed in publicly accessible databases, studies on closely related derivatives, such as 3-amino-4-methylthiophene-2-acylcarbohydrazone, offer significant structural information. In a study of one such derivative, X-ray powder diffraction (XRPD) was employed to elucidate its solid-state structure.

The analysis revealed that the compound crystallizes in the monoclinic space group Cc. The unit cell dimensions were determined to be a = 38.971(6) Å, b = 4.8314(6) Å, and c = 18.843(2) Å, with a β angle of 109.964(4)°. The volume of the unit cell was calculated to be 3334.6(8) ų. Such data is fundamental for understanding the packing of molecules in the solid state and the nature of intermolecular interactions.

Interactive Data Table: Crystallographic Data for a 3-amino-4-methylthiophene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 38.971(6) |

| b (Å) | 4.8314(6) |

| c (Å) | 18.843(2) |

| β (°) | 109.964(4) |

| Volume (ų) | 3334.6(8) |

Research Applications and Functional Materials Development

Optoelectronic Materials and Devices

Optoelectronic materials and devices are at the heart of modern information and energy technologies. They are designed to interact with light, either by emitting it, detecting it, or controlling its flow. The development of organic optoelectronic materials, particularly those based on conjugated polymers like polythiophenes, has opened up new possibilities for creating flexible, lightweight, and cost-effective devices. Thiophene-based materials are notable for their tunable electronic properties and environmental stability. nih.gov

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. This property is utilized in a range of applications, including smart windows, displays, and sensors. Conjugated polymers, such as polythiophenes, are excellent candidates for electrochromic materials due to their ability to undergo reversible oxidation and reduction (doping and de-doping) processes, which lead to significant changes in their optical absorption spectra.

While direct studies on the electrochromic properties of poly(3-Methoxy-4-methylthiophene) are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, a study on poly(4,4"-dimethoxy-3'-methyl-2,2':5',2"-terthiophene) revealed that the presence of methoxy (B1213986) and methyl groups on the thiophene (B33073) backbone significantly influences the polymer's electrochemical and electrochromic behavior. scielo.br The electropolymerization temperature was found to directly affect the degree of chain organization in the resulting polymer film. scielo.br Thin films of this related polymer exhibited rapid optical response times, with a bleaching time of 0.8 seconds and a coloring time of 0.3 seconds. scielo.br After 1400 electrochromic cycles, the chromatic contrast at 570 nm showed a decrease, indicating good but not perfect stability. scielo.br The coloration efficiency was observed to increase with redox cycling, a phenomenon attributed to a decrease in the charge required for the color change. scielo.br

These findings suggest that poly(this compound) could also exhibit interesting electrochromic properties. The electron-donating methoxy group is expected to lower the oxidation potential of the polymer, making it easier to switch between its neutral and oxidized states. The methyl group can influence the polymer's morphology and solubility, which are crucial factors in device fabrication.

Table 1: Electrochromic Properties of a Related Polythiophene Derivative

| Property | Value |

|---|---|

| Bleaching Time | 0.8 s |

| Coloring Time | 0.3 s |

| Chromatic Contrast Retention (after 1400 cycles) | ~45% |

| Reference | scielo.br |

Organic semiconductors are carbon-based materials that exhibit semiconductor properties. They are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Polythiophenes, particularly poly(3-alkylthiophenes), are among the most studied classes of organic semiconductors due to their good charge carrier mobility and processability. sigmaaldrich.com

The introduction of an alkoxy group at the 3-position of the thiophene ring, as in poly(3-alkoxythiophenes), has been shown to result in polymers with lower band gaps and lower oxidation potentials compared to their poly(3-alkylthiophene) counterparts. scielo.br This leads to polymeric materials with enhanced stability in their doped (conductive) state. scielo.br The methoxy group in this compound is therefore expected to impart favorable semiconducting properties to its corresponding polymer.

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible, and large-area solar energy conversion. The active layer in an OPV device typically consists of a blend of a p-type (electron donor) and an n-type (electron acceptor) organic semiconductor. Polythiophenes and their derivatives are widely used as donor materials in OPVs. researchgate.net

The performance of OPVs is highly dependent on the molecular structure of the active layer components. The introduction of methoxy groups into thiophene-based sensitizers for dye-sensitized solar cells (DSSCs) has been shown to improve power-conversion efficiency. mdpi.com This improvement is attributed to favorable shifts in the highest occupied molecular orbital (HOMO) energy levels, leading to better charge separation and transport. mdpi.com

Furthermore, a recent study highlighted the use of 3-methylthiophene (B123197) as a more environmentally friendly and effective solvent for the fabrication of high-performance organic solar cells, achieving a power conversion efficiency of over 18%. nih.gov This indicates that the methylthiophene moiety is compatible with and conducive to efficient photovoltaic device fabrication.

Given these findings, it is plausible that a polymer derived from this compound could serve as an effective donor material in OPV devices. The combination of the electron-rich methoxy group and the methyl group could lead to favorable electronic properties and film morphology, which are critical for efficient light harvesting and charge extraction.

Chemical Sensing and Biosensor Development

The development of sensitive and selective chemical sensors and biosensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. Conducting polymers, due to their ability to change their electrical properties in response to chemical stimuli, are attractive materials for sensor fabrication.